The primary source of glucoraphanin is the plant species Brassica oleracea, particularly in its varieties like broccoli. The concentration of glucoraphanin can vary depending on factors such as the plant's growth conditions and developmental stage. Research indicates that glucoraphanin accumulates significantly during the germination phase of broccoli seedlings, where specific biosynthetic pathways are activated to enhance its production .
Chemically, glucoraphanin is classified as an aliphatic glucosinolate. It consists of a thioglucose moiety linked to an amino acid-derived side chain. The structure includes a sulfur atom, which is characteristic of all glucosinolates. In terms of its biological classification, glucoraphanin falls under the category of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of organisms but play important roles in plant defense and human health.
The biosynthesis of glucoraphanin involves several enzymatic steps that convert precursor molecules into the final compound. The process begins with the amino acid methionine, which undergoes various transformations to produce 2-oxo acids via S-adenosyl methionine (SAMe). This is followed by a series of reactions including oxidation, conjugation, carbon-sulfur cleavage, glycosylation, and sulfation .
Technical Details:
The molecular formula for glucoraphanin is C_12H_17N_2O_10S. Its structure features:
The molecular weight of glucoraphanin is approximately 351.34 g/mol. Its structural characteristics contribute to its stability and reactivity under different chemical conditions.
Glucoraphanin undergoes hydrolysis to form sulforaphane when exposed to the enzyme myrosinase. This reaction can occur endogenously (within plant tissues) or exogenously (in vitro). The hydrolysis reaction typically yields sulforaphane along with glucose.
Technical Details:
The mechanism by which glucoraphanin exerts its biological effects primarily involves its conversion to sulforaphane. Upon hydrolysis by myrosinase:
Research indicates that sulforaphane exhibits anticancer properties by modulating cellular signaling pathways associated with apoptosis and cell cycle regulation.
Relevant analyses show that glucoraphanin maintains its integrity under various environmental conditions but may lose efficacy due to degradation over time.
Glucoraphanin has garnered interest in nutritional science due to its potential health benefits:
Glucoraphanin (4-methylsulfinylbutyl glucosinolate; C₁₂H₂₃NO₁₀S₃) is an aliphatic glucosinolate characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-methylsulfinylbutyl side chain [7] [10]. Its molecular weight is 437.49 g·mol⁻¹, and it typically exists as a potassium salt in plants. The sulfinyl group (-S(O)-) confers chirality, with the biologically active form exhibiting R absolute configuration. This stereospecificity arises during biosynthesis, where flavin monooxygenases selectively oxidize the precursor glucoerucin (4-methylthiobutyl glucosinolate) [10]. Unlike benzenic or indolic glucosinolates, glucoraphanin’s aliphatic chain originates from methionine elongation, making it prevalent in Brassica oleracea varieties like broccoli and kale [7] [9].
Table 1: Key Structural Features of Glucoraphanin
Property | Description |
---|---|
Chemical Formula | C₁₂H₂₃NO₁₀S₃ |
IUPAC Name | 1-S-[(1E)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-β-D-glucopyranose |
Molar Mass | 437.49 g·mol⁻¹ |
Chiral Center | Sulfinyl group (R configuration) |
Precursor | Dihomomethionine |
Dominant Sources | Broccoli, kale, Brussels sprouts |
Glucoraphanin biosynthesis in Brassica species involves three coordinated stages:
Gene expression studies in broccoli sprouts reveal upregulated CYP79F1, UGT74B1, and FMO transcripts during weeks 3–4 post-germination, correlating with peak glucoraphanin accumulation. At week 4, total glucoraphanin content exceeds seed levels by 1.8-fold, indicating active de novo synthesis [2].
Upon cellular disruption (e.g., chewing, processing), glucoraphanin contacts the enzyme myrosinase (β-thioglucosidase; EC 3.2.1.147), initiating hydrolysis:
Gut Microbiota-Mediated Hydrolysis: In the absence of plant myrosinase (e.g., cooked broccoli), human gut microbiota hydrolyze glucoraphanin via microbial thioglucosidases. Lactobacillus and Bacteroides species convert it to sulforaphane, erucin, and related metabolites, though interindividual microbiota variations cause significant bioavailability differences [3].
Exogenous Hydrolysis Efficiency: Myrosinase extracted from Chinese flowering cabbage (Brassica rapa) converts 48% of glucoraphanin to sulforaphane within 30 minutes at pH 6 and 30°C. Comparatively, broccoli myrosinase exhibits higher activity but may co-express ESP, reducing efficiency [6].
Glucoraphanin stability is influenced by temperature, humidity, and enzymatic activity:
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